molecular formula C17H18ClFN4O2 B2695418 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one CAS No. 1049527-42-5

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one

Cat. No. B2695418
CAS RN: 1049527-42-5
M. Wt: 364.81
InChI Key: VEHWTQMXPHNZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor CB1. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Activity Relationships

One area of application involves the synthesis and structural activity relationship studies of related compounds. For example, the development of robust processes for the preparation of compounds like GBR-12909, a dopamine uptake inhibitor, highlights the importance of such chemical structures in the exploration of neuroactive drugs. The optimization of synthesis processes aims to eliminate the need for chromatographic purifications, minimize the use of environmentally harmful reagents, and improve overall yield, demonstrating the compound's role in streamlining pharmaceutical manufacturing processes (Ironside et al., 2002).

Antimicrobial and Antitumor Activities

Research into the antimicrobial properties of compounds containing the 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-ethylpyridazin-3(2H)-one scaffold or similar structures has been a significant focus. For instance, derivatives of 1,2,4-triazole have been synthesized and screened for antimicrobial activities, showing some compounds possess good or moderate activities against various microorganisms. This research indicates the potential of such compounds in developing new antimicrobial agents with specific activity profiles (Bektaş et al., 2007).

Furthermore, novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have shown promising inhibitory activity against tumor cells. The synthesis of these compounds using green chemistry techniques like microwave irradiation demonstrates the compound's utility in cancer research, contributing to the development of new antitumor agents (Ding et al., 2016).

Neuroleptic Activity

Compounds derived from this compound have also been studied for their neuroleptic (antipsychotic) activity. A series of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones, for instance, exhibited interesting neuroleptic activity in animal models, with several compounds showing potential as antipsychotic drugs with low extrapyramidal side effects. These findings suggest the chemical scaffold's relevance in the development of safer neuroleptic medications (Cascio et al., 1989).

properties

IUPAC Name

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-ethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-2-23-16(24)6-5-15(20-23)17(25)22-9-7-21(8-10-22)12-3-4-14(19)13(18)11-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHWTQMXPHNZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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